molecular formula C14H19BrN2O B2587772 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea CAS No. 1090569-86-0

1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea

Cat. No.: B2587772
CAS No.: 1090569-86-0
M. Wt: 311.223
InChI Key: JPOYGAAVJXSOIG-UHFFFAOYSA-N
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Description

1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea is a chemical compound offered for research and development purposes. This substance belongs to a class of urea derivatives, which are of significant interest in various scientific fields, including medicinal chemistry and pharmacology. Urea-based compounds are frequently investigated as key intermediates or potential scaffolds in the synthesis of more complex molecules. Researchers may explore its properties for specific project needs, such as studying structure-activity relationships or developing novel synthetic pathways. The presence of both a bromophenyl group and a cyclopentyl moiety in its structure suggests potential for diverse chemical interactions and reactivity. This makes it a candidate for use in developing compounds that target specific enzymes or biological pathways. As with many specialized reagents, its exact research value is defined by the experimental context in which it is applied. Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

1-[1-(4-bromophenyl)ethyl]-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-10(11-6-8-12(15)9-7-11)16-14(18)17-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOYGAAVJXSOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea typically involves the reaction of 1-(4-bromophenyl)ethanol with cyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst.

Major Products

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea with analogs sharing key structural motifs, such as brominated aromatic rings, cyclopentyl/cyclobutyl systems, or urea/amine functional groups.

Substituent Effects on Aromatic Rings

  • 1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine (CAS: 1368781-51-4): This compound replaces the urea group with an amine and introduces a methyl group at the 3-position of the bromophenyl ring. The amine group may engage in hydrogen bonding but lacks the dual hydrogen-bonding capacity of urea, affecting interactions with biological targets .
  • 2-[1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)propyl]cyclohexanol: This analog features a hydroxy-methoxyphenyl substituent and a cyclohexanol ring. The methoxy group enhances electron-donating properties, altering electronic interactions compared to the purely brominated aromatic system in the target compound. The additional hydroxyl group increases polarity, likely reducing membrane permeability relative to the urea derivative .

Functional Group Variations

  • However, the cyclobutyl and butylamine groups may confer greater conformational flexibility compared to the cyclopentylurea scaffold, impacting metabolic stability .
  • 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid (CAS: 1199556-64-3):
    The carboxylic acid group replaces urea, significantly altering solubility and ionization behavior. This compound’s safety data sheet highlights irritant properties under GHS guidelines, suggesting that urea derivatives like the target compound may offer safer handling profiles due to reduced acidity .

Data Tables for Key Comparators

Compound Name CAS Number Molecular Formula Key Functional Groups Notable Properties
This compound Not Provided C₁₄H₁₈BrN₂O Urea, Bromophenyl, Cyclopentyl High lipophilicity, potential kinase inhibition
1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine 1368781-51-4 C₁₂H₁₆BrN Amine, Bromophenyl, Cyclopentyl Steric hindrance, moderate polarity
1-(4-Bromo-2-fluorophenyl)cyclobutyl-3-methyl-butylamine 850263-81-9 C₁₄H₁₈BrFN Amine, Fluorophenyl, Cyclobutyl Enhanced electronegativity, flexible backbone
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid 1199556-64-3 C₁₁H₁₀BrO₃ Carboxylic Acid, Hydroxy, Bromophenyl High solubility, irritant (GHS Category 5)

Research Findings and Implications

  • Binding Affinity : Urea derivatives generally exhibit stronger hydrogen-bonding interactions than amines or carboxylic acids, as seen in kinase inhibitor studies. This suggests the target compound may outperform its amine analogs in target engagement .
  • Metabolic Stability : Cyclopentyl groups (as in the target compound) are associated with longer half-lives than cyclobutyl systems due to reduced ring strain and slower oxidative metabolism .
  • Safety Profiles : Carboxylic acid derivatives (e.g., CAS: 1199556-64-3) pose higher irritation risks, whereas urea’s neutral charge may improve biocompatibility .

Biological Activity

1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H18BrN3O
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound often function through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many urea derivatives act as inhibitors for specific enzymes, which can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
  • Receptor Modulation : The compound may interact with certain receptors, influencing cellular signaling pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of urea derivatives. For instance, a comparative analysis showed that various substituted ureas exhibited significant cytotoxicity against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth.

CompoundCell Line TestedIC50 (µM)Mechanism
Urea AMCF-710Apoptosis induction
Urea BA54915Cell cycle arrest
Urea CHeLa5Inhibition of angiogenesis

Neuroprotective Effects

Research has suggested that certain urea compounds may possess neuroprotective properties. A study demonstrated that derivatives similar to this compound could reduce oxidative stress in neuronal cells, potentially mitigating neurodegenerative conditions.

  • Case Study : In a model of Alzheimer's disease, treatment with a related urea compound led to a decrease in amyloid-beta plaque formation and improved cognitive function in animal models.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is essential for evaluating the safety and efficacy of this compound.

  • Absorption : Studies indicate moderate absorption rates in vivo.
  • Distribution : The compound shows a favorable distribution profile across biological membranes.
  • Metabolism : Metabolic pathways include phase I and II reactions, leading to various metabolites.
  • Excretion : Primarily excreted through renal pathways.

Toxicological assessments have revealed that while some urea derivatives exhibit low toxicity at therapeutic doses, further studies are necessary to fully understand the safety profile.

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